molecular formula C12H11ClFNO3S2 B2658906 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105221-05-3

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2658906
CAS No.: 1105221-05-3
M. Wt: 335.79
InChI Key: CIMFOQZCAYTCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethyl chloride.

    Synthesis of the thiophene sulfonamide: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the thiophene ring can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents on the thiophene ring.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonamide group.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and phenoxyethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFOQZCAYTCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.